Cas no 868376-05-0 (N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide)

N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide
- SJZZXVMOUMQYAY-MSUUIHNZSA-N
- SMR000320286
- CHEMBL3209690
- AKOS024611259
- F1815-0248
- HMS2756H20
- 868376-05-0
- N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
- (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide
- MLS000419533
-
- Inchi: 1S/C16H14N2O2S2/c1-3-9-18-14-11(20-2)6-4-7-12(14)22-16(18)17-15(19)13-8-5-10-21-13/h3-8,10H,1,9H2,2H3/b17-16+
- InChI Key: SJZZXVMOUMQYAY-WUKNDPDISA-N
- SMILES: C1(C(/N=C2\N(CC=C)C3=C(OC)C=CC=C3S\2)=O)SC=CC=1
Computed Properties
- Exact Mass: 330.04967004g/mol
- Monoisotopic Mass: 330.04967004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 469
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 95.4Ų
N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1815-0248-2μmol |
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
868376-05-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1815-0248-20mg |
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
868376-05-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1815-0248-40mg |
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
868376-05-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1815-0248-5mg |
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
868376-05-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1815-0248-5μmol |
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
868376-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1815-0248-1mg |
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
868376-05-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1815-0248-10mg |
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
868376-05-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1815-0248-75mg |
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
868376-05-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1815-0248-10μmol |
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
868376-05-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1815-0248-4mg |
N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
868376-05-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide Related Literature
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
Additional information on N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide
Comprehensive Analysis of N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS No. 868376-05-0)
N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide (CAS No. 868376-05-0) is a structurally unique compound that has garnered significant attention in the fields of medicinal chemistry and material science. This benzothiazole-derived molecule features a thiophene carboxamide moiety, which contributes to its diverse potential applications. Researchers are particularly interested in its molecular interactions and bioactivity profiles, making it a subject of ongoing studies in drug discovery and organic synthesis.
The compound's Z-configuration at the imine bond and the presence of a propenyl group enhance its stereochemical complexity, which is crucial for understanding its binding affinity with biological targets. Recent trends in AI-driven drug design have highlighted the importance of such heterocyclic compounds in virtual screening pipelines. Users frequently search for "benzothiazole derivatives in drug development" or "thiophene-based bioactive molecules," reflecting the growing demand for innovative scaffolds in pharmaceutical research.
From a synthetic perspective, CAS No. 868376-05-0 exemplifies the convergence of green chemistry principles and catalysis optimization. Its methoxy and allyl substituents offer versatile sites for further functionalization, aligning with the industry's shift toward sustainable molecular design. Laboratories focusing on photophysical materials also explore this compound due to its potential fluorescence properties, a topic frequently queried in academic search engines.
In analytical chemistry, advanced techniques like HPLC-MS and NMR spectroscopy are employed to characterize N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide. The compound's chromatographic behavior and stability under various pH conditions are critical parameters for formulation scientists. Searches for "analytical methods for benzothiazole compounds" or "structural elucidation of thiophene amides" underscore these practical concerns.
Beyond pharmaceuticals, this compound's electronic properties spark interest in organic electronics. Its conjugated system could contribute to OLED or sensor technologies, addressing popular queries about "small molecules for optoelectronic devices." The prop-2-en-1-yl group further enables polymerization studies, linking to trending topics like "functional monomers for smart materials."
Quality control protocols for CAS No. 868376-05-0 emphasize impurity profiling and batch-to-batch consistency, reflecting industry standards for high-purity intermediates. Regulatory-compliant documentation, including COA (Certificate of Analysis) templates, is another frequently searched aspect related to this compound.
In summary, N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide represents a multifaceted compound with cross-disciplinary relevance. Its study addresses contemporary challenges in targeted therapy, material innovation, and sustainable synthesis, making it a compelling subject for both academic and industrial research.
868376-05-0 (N-(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenethiophene-2-carboxamide) Related Products
- 95192-95-3(2-{1,4-dioxaspiro4.5decan-6-yl}acetonitrile)
- 213766-47-3(1-(2-(3-Nitrophenyl)-2-oxoethyl)pyridin-2(1H)-one)
- 634196-62-6(4,4,5,5-tetramethyl-2-pent-1-ynyl-1,3,2-dioxaborolane)
- 1823244-66-1(1-[(Benzyloxy)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid)
- 124335-65-5(4-(2-Hydroxyethyl)-piperazin-1-yl-acetic Acid)
- 2138108-84-4(3-cyclopentyl-4-fluoro-1-methyl-1H-pyrazol-5-amine)
- 1690631-80-1(2-{(benzyloxy)carbonylamino}-4-(1H-pyrazol-1-yl)butanoic acid)
- 1251634-27-1(2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide)
- 338409-61-3(4-chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzene-1-sulfonamide)
- 1510461-17-2(3-4-(aminomethyl)phenyl-1,3-diazaspiro4.4nonane-2,4-dione)




